3-(3-Cyanophenyl)-2-methyl-1-propene
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Description
3-(3-Cyanophenyl)-2-methyl-1-propene (also known as 3-cyano-2-methylprop-1-ene) is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a colorless liquid with a boiling point of 156°C and a molecular weight of 174.19 g/mol. This compound has been studied extensively due to its unique properties and its potential for use in a variety of applications.
Scientific Research Applications
Synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
- Summary of Application : 3-Cyanophenyl isocyanate serves as a starting reagent in the synthesis of this compound .
Synthesis of 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea
- Summary of Application : 3-Cyanophenyl isocyanate is also used as a starting reagent in the synthesis of this compound .
Synthesis of 3-Cyanophenyl Carbamate Derivatives
- Summary of Application : 3-Cyanophenyl isocyanate can be used in the synthesis of carbamate derivatives. Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis of Urea Derivatives
- Summary of Application : 3-Cyanophenyl isocyanate can also be used in the synthesis of urea derivatives. Ureas have a wide range of applications, including as fertilizers, in the production of resins, and in pharmaceuticals .
Synthesis of Biologically Active Compounds
- Summary of Application : 3-Cyanophenyl isocyanate can be used in the synthesis of biologically active compounds, such as certain types of pharmaceuticals .
Synthesis of Polymers
properties
IUPAC Name |
3-(2-methylprop-2-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHVPPPYPSHNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641141 |
Source
|
Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-2-methyl-1-propene | |
CAS RN |
731772-73-9 |
Source
|
Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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